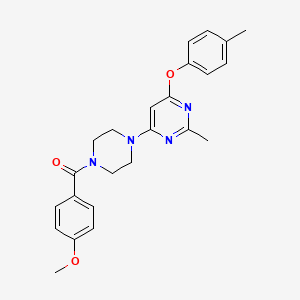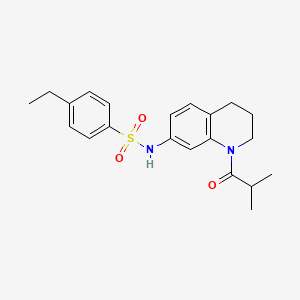![molecular formula C25H23FN4O2S2 B2876804 3-benzyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1252916-14-5](/img/structure/B2876804.png)
3-benzyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C25H23FN4O2S2 and its molecular weight is 494.6. The purity is usually 95%.
BenchChem offers high-quality 3-benzyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activity
The structural complexity of this compound, particularly the presence of a piperazine ring, is indicative of potential antiviral properties. Piperazine derivatives have been studied for their efficacy against a range of viruses, including influenza and Coxsackie B4 virus . The fluorophenyl group could also contribute to this activity, as fluoro-substituted compounds often exhibit significant biological effects.
Anti-inflammatory and Analgesic Properties
Compounds with similar structures have shown anti-inflammatory and analgesic activities . The thienopyrimidinone core, in particular, is a scaffold present in many pharmacologically active molecules. Its modification, as seen in this compound, could lead to new therapeutic agents with reduced ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Antidepressant Synthesis
The presence of a benzyl group and a piperazine moiety suggests that this compound could be a precursor in the synthesis of antidepressant drugs . These structural motifs are common in selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs), which are classes of medications commonly used to treat depression.
Anticancer Potential
Thienopyrimidinones have been explored for their anticancer properties, particularly against breast cancer cell lines . The compound’s ability to induce cell viability loss in cancer cells can be attributed to the presence of halogenated aromatic rings and the piperazine unit, which are often found in cytotoxic agents.
Antimicrobial Activity
Indole derivatives, which share structural similarities with this compound, are known for their broad-spectrum antimicrobial activities . The combination of the thienopyrimidinone backbone with the benzyl and piperazine groups could enhance this activity, leading to potential applications in combating bacterial and fungal infections.
Neuropharmacological Effects
The compound’s structure hints at possible neuropharmacological applications. Indole derivatives affect the central nervous system (CNS) and are involved in the synthesis of compounds like lysergic acid diethylamide (LSD) and serotonin . This suggests that the compound could be studied for its effects on neurotransmitter systems and related disorders.
Propriétés
IUPAC Name |
3-benzyl-2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O2S2/c26-19-8-4-5-9-21(19)28-11-13-29(14-12-28)22(31)17-34-25-27-20-10-15-33-23(20)24(32)30(25)16-18-6-2-1-3-7-18/h1-10,15H,11-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIJLFQBNRIKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2876721.png)
![3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B2876723.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2876724.png)
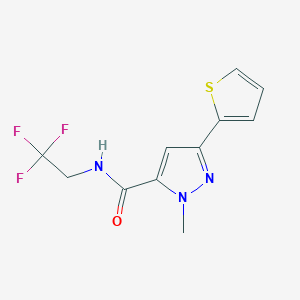
![3-[(4-chlorophenyl)(morpholin-4-yl)methyl]-2-phenyl-1H-indol-1-ol](/img/structure/B2876727.png)
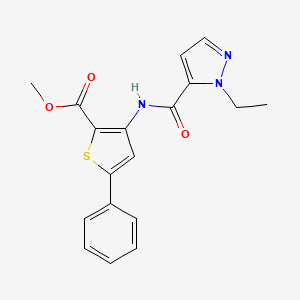
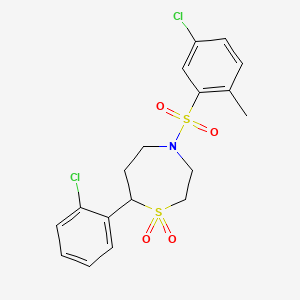
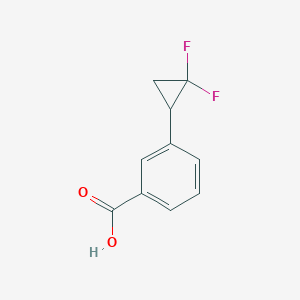
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2876735.png)
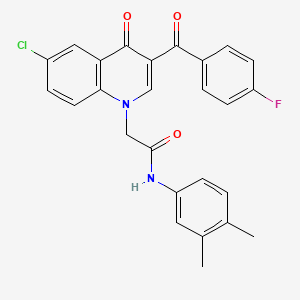
![2-[(4-fluorophenyl)sulfanyl]-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2876739.png)

